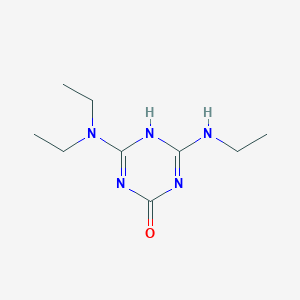

Triétazine-2-hydroxy

Vue d'ensemble

Description

Trietazine-2-hydroxy is a derivative of s-triazine herbicides, which are a class of compounds known for their use in agriculture to control undesirable vegetation. These compounds, including hydroxytriazines, are of significant interest due to their environmental persistence and potential to decompose into various metabolites .

Synthesis Analysis

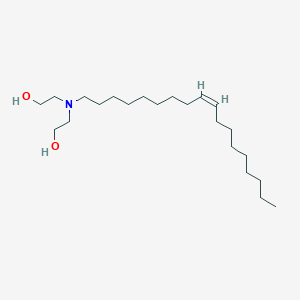

The synthesis of triazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,5,8-trialkoxyheptazines, which are structurally related to trietazine-2-hydroxy, starts from a soluble precursor and involves the introduction of alkoxy groups to the heptazine core . Similarly, the synthesis of 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine involves a nucleophilic substitution reaction followed by reduction processes to introduce amino groups .

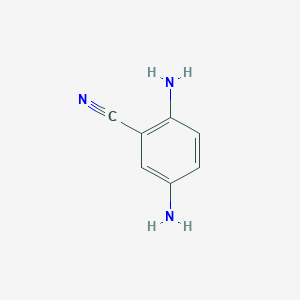

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be functionalized with various substituents. The structural analysis often involves spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography in some cases . These techniques help in elucidating the positions of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of the triazine ring allows for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazine core. For example, the introduction of alkoxy groups can increase solubility and alter the electrochemical properties, as demonstrated by the large band gaps and high reduction potentials of 2,5,8-trialkoxyheptazines . The environmental stability and detection of hydroxytriazines are also critical, with ELISA being developed for their detection in groundwater, indicating their persistence and potential for bioaccumulation .

Applications De Recherche Scientifique

Applications biologiques

Les triazines et leurs dérivés ont été identifiés comme multifonctionnels, adaptables, commutables et remarquablement antifongiques, anticancéreux, antiviraux, antitumoraux, cardiotoniques, anti-VIH, analgésiques, antiprotozoaires . Cela fait d’elles une classe importante de composés dans le développement de molécules organiques biologiquement importantes .

Biologie chimique

L’application bioorthogonale des triazines avec divers alcènes et alcynes contraints offre une nouvelle perspective pour les recherches en biologie chimique . Cela permet d’explorer de nouvelles réactions chimiques et interactions qui peuvent être utilisées dans le développement de nouveaux agents thérapeutiques .

Catalyse hétérogène

Il a été constaté que les triazines ont de grandes applications pratiques en catalyse hétérogène . Leur teneur élevée en azote, leur stabilité chimique et leur effet hétéroatome (EHA) en font le choix idéal pour cette application .

Photocatalyse

Les triazines ont également des applications potentielles en photocatalyse . Leurs propriétés électroniques uniques peuvent être exploitées pour piloter des réactions photochimiques, qui peuvent être utilisées dans divers procédés industriels .

Séparation et stockage

La structure unique des triazines les rend adaptées aux applications de séparation et de stockage . Elles peuvent être utilisées dans le développement de matériaux avancés pour le stockage des gaz, la purification de l’eau et d’autres procédés de séparation

Orientations Futures

Trietazine-2-hydroxy, as a type of triazine, is part of a class of compounds that have provided a new dimension to the design of biologically important organic molecules . The future research in this field is likely to focus on the synthesis of new derivatives with fine-tuned electronic properties, improvement of their effectiveness, and exploration of new applications .

Mécanisme D'action

Target of Action

Trietazine-2-hydroxy is a derivative of the triazine class of compounds. The primary targets of triazine compounds are often associated with photosynthesis in plants . .

Mode of Action

Triazine compounds, such as Trietazine-2-hydroxy, are known to interfere with photosynthesis by inhibiting the photosystem II . This inhibition disrupts the electron transport chain in susceptible plants, leading to their death . .

Biochemical Pathways

The biochemical pathways affected by Trietazine-2-hydroxy are likely related to photosynthesis, given its classification as a triazine compound . Triazines are known to inhibit photosystem II, disrupting the electron transport chain and energy production in plants . The downstream effects of this disruption can lead to plant death.

Result of Action

The molecular and cellular effects of Trietazine-2-hydroxy’s action are likely related to its inhibition of photosynthesis. This can lead to a disruption in energy production, ultimately causing plant death . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trietazine-2-hydroxy. For instance, triazine compounds are known to be very toxic to aquatic organisms and may cause long-term effects in the aquatic environment . .

Propriétés

IUPAC Name |

4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEPYYLPBFNICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)